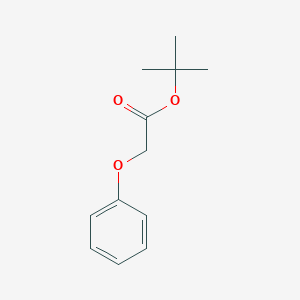

Tert-butyl 2-phenoxyacetate

Description

Contextual Significance within Phenoxyacetate (B1228835) Chemistry

Phenoxyacetates are a class of organic compounds characterized by a phenoxy group attached to an acetate (B1210297) functionality. nih.gov They are derivatives of phenoxyacetic acid. nih.gov The broader family of phenoxyacetates has been a subject of interest in various fields, including the study of their role as human xenobiotic metabolites. nih.gov

Tert-butyl 2-phenoxyacetate distinguishes itself within this class through the presence of a tert-butyl ester group. This bulky functional group is not merely a passive component; it imparts specific chemical properties that are highly advantageous in synthetic chemistry. The tert-butyl group is known for its steric hindrance, which can influence the reactivity of the molecule and provide selectivity in chemical reactions.

Historical and Contemporary Relevance as a Synthetic Intermediate

The use of tert-butyl esters as protecting groups for carboxylic acids is a well-established and crucial strategy in multi-step organic synthesis, particularly in the synthesis of amino acids and peptides. researchgate.netyoutube.com The stability of the tert-butyl ester under various reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal protective group. thieme-connect.com

Historically, the synthesis of tert-butyl esters involved methods like the reaction of a carboxylic acid with tert-butanol (B103910) or isobutene gas. thieme-connect.com Over time, more refined and efficient methods have been developed, including the use of various tert-butylating agents. thieme-connect.com

In contemporary research, this compound continues to be a relevant and widely used synthetic intermediate. Its applications span the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. nbinno.comchemimpex.com For instance, it serves as a precursor in the synthesis of more complex molecules where the phenoxyacetate moiety is a key structural component. vulcanchem.com Its ability to participate in reactions like the Suzuki-Miyaura coupling, where the phenoxy group can be modified, further highlights its versatility. vulcanchem.com

Structural Features and Strategic Utility in Organic Synthesis

The phenoxyacetate core provides a scaffold that can be further functionalized. The aromatic ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents. The ether linkage and the acetate portion can also be involved in or influence a range of chemical transformations.

The tert-butyl ester group is arguably the most strategically important feature of the molecule. Its primary role is that of a protecting group for the carboxylic acid functionality. thieme-connect.com This protection is crucial in multi-step syntheses to prevent the acidic proton of the carboxylic acid from interfering with other desired reactions. The bulkiness of the tert-butyl group provides excellent steric protection. ontosight.ai

A key advantage of the tert-butyl ester is its selective deprotection. While stable to many nucleophilic and basic conditions, it can be readily cleaved under acidic conditions, often with high selectivity in the presence of other acid-labile groups. researchgate.netthieme-connect.com This orthogonal deprotection strategy is a cornerstone of modern synthetic chemistry, enabling the synthesis of complex molecules with multiple functional groups.

The synthesis of this compound itself is typically achieved through the esterification of phenoxyacetic acid with either tert-butyl alcohol or tert-butyl bromide. vulcanchem.com

Table 1: Key Chemical Properties of this compound

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-phenoxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-11(13)9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQODLBZBNXPSKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Studies of Tert Butyl 2 Phenoxyacetate

Hydrolysis and Selective Deprotection of the Tert-butyl Ester

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability in neutral and basic conditions. Its removal, however, can be achieved under specific acidic conditions or through alternative methods that offer greater chemoselectivity.

Acid-Catalyzed Cleavage Mechanisms

The acid-catalyzed hydrolysis of tert-butyl 2-phenoxyacetate proceeds through a mechanism distinct from that of simple alkyl esters like methyl or ethyl esters. Due to the stability of the tertiary carbocation that can be formed, the cleavage occurs via an AAL1 (Acid-catalyzed, Alkyl-oxygen bond cleavage, unimolecular) mechanism. bham.ac.ukyoutube.comucoz.com

The process is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. However, instead of a nucleophilic attack at this site (as in an AAC2 mechanism), the C-O bond between the tert-butyl group and the oxygen atom cleaves. bham.ac.ukpearson.com This heterolytic cleavage is the rate-determining step and results in the formation of a relatively stable tert-butyl carbocation and 2-phenoxyacetic acid. bham.ac.ukyoutube.comacsgcipr.org The tert-butyl carbocation is then neutralized, typically by reacting with a nucleophile or by eliminating a proton to form isobutene. nih.govstackexchange.comechemi.com

Protonation: The ester's carbonyl oxygen is protonated by an acid catalyst.

Carbocation Formation: The alkyl-oxygen bond cleaves, forming a tert-butyl carbocation and the carboxylic acid. bham.ac.ukcdnsciencepub.com This step is unimolecular. bham.ac.ukcdnsciencepub.com

Deprotonation/Neutralization: The tert-butyl carbocation reacts further, often by eliminating a proton to form isobutene, regenerating the acid catalyst in the process. stackexchange.comechemi.com

Commonly used acids for this deprotection include trifluoroacetic acid (TFA), hydrochloric acid, and sulfuric acid. acsgcipr.orgnih.gov The use of a large excess of water can drive the equilibrium towards the hydrolysis products. bham.ac.uk

Alternative Chemoselective Deprotection Methods

While strong acids are effective, they can be too harsh for molecules containing other acid-sensitive functional groups. lookchem.com This has led to the development of milder and more selective deprotection methods.

Lewis Acid Catalysis: Zinc bromide (ZnBr₂) in dichloromethane (B109758) (DCM) has been shown to chemoselectively cleave tert-butyl esters in the presence of other acid-labile groups such as N-Boc and N-trityl, which are typically labile under these conditions. acs.orgnih.govresearchgate.netscite.ai This method provides a valuable tool for orthogonal protection strategies in complex organic synthesis.

Silica (B1680970) Gel-Promoted Cleavage: A notably mild method involves refluxing the tert-butyl ester with standard flash chromatography-grade silica gel in toluene. lookchem.com This procedure affords the corresponding carboxylic acid in high yields and is selective for tert-butyl esters over tert-butyl ethers and other protecting groups. lookchem.com

Radical-Based Deprotection: A novel, transition-metal-free method utilizes the tris-4-bromophenylamminium radical cation ("magic blue" or MB•+) in conjunction with triethylsilane. organic-chemistry.orgacs.orgacs.orgorganic-chemistry.org This system catalytically facilitates the C–O bond cleavage under mild conditions, tolerating other functional groups like different esters and olefins. organic-chemistry.orgacs.orgacs.org The reaction is believed to proceed through a Lewis acid-like activation by the radical cation, leading to isobutene elimination. organic-chemistry.org

A comparison of various deprotection methods is presented in the table below.

| Method | Reagents | Conditions | Selectivity | Reference(s) |

| Acid Catalysis | Trifluoroacetic Acid (TFA) | DCM, Room Temp | Low | nih.gov |

| Lewis Acid Catalysis | ZnBr₂ | DCM | Moderate to High | acs.orgnih.govresearchgate.net |

| Heterogeneous Catalysis | Silica Gel | Toluene, Reflux | High | lookchem.com |

| Radical-Based Method | "Magic Blue", Triethylsilane | DCM or Acetonitrile | High | organic-chemistry.orgacs.orgacs.org |

| Phosphoric Acid | Aqueous H₃PO₄ | - | High | organic-chemistry.orgorganic-chemistry.org |

Derivatization and Functional Group Interconversions of the Phenoxyacetate (B1228835) Core

Once the tert-butyl group is removed to yield 2-phenoxyacetic acid, the core structure can undergo a variety of transformations at the carboxyl group, the aromatic ring, and the methylene (B1212753) bridge.

Reactions at the Carboxyl Group (e.g., Amide, Hydrazone Formation)

The free carboxylic acid of 2-phenoxyacetic acid is a versatile functional group that can be converted into various derivatives, most notably amides and hydrazides.

Amide Formation: The synthesis of 2-phenoxyacetamides typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. nih.gov A common method is the conversion of the carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by the addition of the desired amine. google.com Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to directly couple the carboxylic acid with an amine, avoiding the need for the acyl chloride intermediate. wikipedia.orgjocpr.com

Hydrazone and Hydrazide Formation: 2-Phenoxyacethydrazide can be synthesized by reacting an ester of 2-phenoxyacetic acid, such as methyl 2-phenoxyacetate, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). asm.orggoogle.com This hydrazide is a key intermediate for the synthesis of various heterocyclic compounds and can be further reacted with aldehydes or ketones to form hydrazones. nih.govniscpr.res.inresearchgate.net For instance, phenoxyacethydrazide can react with cyanogen (B1215507) bromide to form 2-amino-5-phenoxymethyl-1,3,4-oxadiazole. google.com

Electrophilic and Nucleophilic Substitutions on the Phenoxy Ring

The phenoxy group (-O-CH₂-COOH) is an ortho-, para-directing and activating group for electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen.

Electrophilic Substitution:

Nitration: The phenoxy ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid, or nitric acid in acetic acid. google.comresearchgate.net This reaction typically yields a mixture of ortho- and para-nitro substituted products. The resulting nitro compounds can be subsequently reduced to amino groups, which serve as precursors for further derivatization. google.com

Halogenation: The aromatic ring of phenoxyacetic acid can be halogenated (e.g., chlorination, bromination) in the presence of a Lewis acid catalyst. wmich.eduwipo.int For example, reaction with chlorine gas can lead to chloro-phenoxyacetic acid derivatives. wipo.int

Other Reactions: The activated ring can also participate in other electrophilic substitution reactions, such as Friedel-Crafts alkylation and acylation, although these may be less common for this specific substrate.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the unsubstituted phenoxy ring is generally difficult. However, if the ring is substituted with strong electron-withdrawing groups, such as a nitro group, it becomes susceptible to nucleophilic attack. mdpi.com For example, the chlorine atoms in chlorinated phenoxyacetic acids can be displaced by nucleophiles under certain conditions.

Transformations Involving the Methylene Bridge

The methylene group (-CH₂-) situated between the phenoxy oxygen and the carbonyl group is also a site for potential chemical transformation, although it is generally less reactive than the carboxyl group or the aromatic ring. Reactions at this position typically require the formation of an enolate by deprotonation of the α-carbon using a strong base. Once formed, this enolate can act as a nucleophile in reactions such as alkylation or halogenation. However, specific literature detailing these transformations on this compound itself is sparse, with more focus placed on the reactivity of the ester and aromatic functionalities. In some microbial degradation pathways, cleavage of the ether linkage next to the methylene bridge has been observed. researchgate.net

Catalytic Reactions Employing this compound

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. pkusz.edu.cneie.gr While direct metal-catalyzed coupling reactions involving this compound as a primary substrate are not extensively documented in readily available literature, its structural motifs are relevant to broader classes of coupling reactions. For instance, the phenoxy group is a common feature in substrates for cross-coupling. The principles of these reactions, often catalyzed by palladium or nickel complexes, involve the reaction of an organic electrophile with an organometallic reagent. pkusz.edu.cneie.grlibretexts.org

In a broader context, nickel-catalyzed photoredox reactions have been developed for C-O and C-N bond formation, utilizing a range of nucleophiles with (hetero)aryl halides. uni-regensburg.de Such methodologies could potentially be adapted for transformations involving derivatives of this compound. For example, a protocol using tert-butylamine (B42293) as a bifunctional additive, serving as both a base and a ligand, has proven effective for various cross-coupling reactions. uni-regensburg.de

The synthesis of related compounds, such as aryl amino acetamides, has been achieved through visible light-mediated (hetero)aryl amination using Ni(II) salts and photoredox catalysis in a flow system. malariaworld.org This highlights the potential for functionalizing the phenoxy ring of this compound or its derivatives through modern catalytic methods.

Table 1: Examples of Metal-Catalyzed Reactions Relevant to this compound Scaffolds

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

| Nickel-Catalyzed Photoredox C-O/C-N Coupling | NiBr2·glyme / 4CzIPN / tert-butylamine | (Het)aryl halides, phenols, alcohols, anilines | Aryl ethers, Aryl amines | uni-regensburg.de |

| Nickel-Catalyzed (Hetero)aryl Amination | NiCl2·glyme / [Ir(dtbbpy)(ppy)2]PF6 | Aryl halides, protected amino acids | Aryl amino acid derivatives | malariaworld.org |

| Palladium-Catalyzed Cross-Coupling | Pd(0) complexes | Organic halides, organometallic reagents | C-C and C-heteroatom coupled products | pkusz.edu.cnlibretexts.org |

Organocatalysis offers a metal-free alternative for asymmetric synthesis. An interesting application involving a derivative of this compound is the organocatalytic domino annulation of in situ generated tert-butyl 2-hydroxybenzylidenecarbamates with 2-isothiocyanato-1-indanones. rsc.org This reaction, catalyzed by a chiral organocatalyst, provides a method for constructing complex heterocyclic structures with high enantioselectivity. rsc.org

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild conditions. acs.orgresearchgate.net Hydrolases, particularly lipases and esterases, are widely used for the kinetic resolution of racemic alcohols and esters. acs.org While specific biocatalytic applications for this compound are not prominently reported, related esters are common substrates. For instance, lipase (B570770) PS-30 has been used to hydrolyze an α-acetoxy lactam precursor with excellent enantioselectivity in the synthesis of taxane (B156437) derivatives, which feature a tert-butyl ester side chain. acs.org This demonstrates the potential for enzymes to selectively act on ester functionalities like the one present in this compound.

The development of artificial enzymes through protein engineering is expanding the scope of biocatalysis. researchgate.net For example, selenosubtilisin, an engineered enzyme, can catalyze the reduction of tert-butyl hydroperoxide. researchgate.net Such engineered enzymes could potentially be designed to recognize and transform this compound in the future.

Table 2: Examples of Organocatalytic and Biocatalytic Reactions

| Catalysis Type | Catalyst | Reaction | Substrates | Product | Reference |

| Organocatalysis | Chiral organocatalyst | Asymmetric domino annulation | 2-Isothiocyanato-1-indanones, tert-butyl 2-hydroxybenzylidenecarbamates | Fused ring heterocycles | rsc.org |

| Biocatalysis | Lipase PS-30 | Enantioselective hydrolysis | α-Acetoxy lactam precursor | Chiral α-hydroxy lactam | acs.org |

| Biocatalysis | Selenosubtilisin | Reduction | tert-Butyl hydroperoxide | tert-Butanol (B103910) | researchgate.net |

Radical reactions offer unique pathways for bond formation. The tert-butyl group can be a source of tert-butyl radicals under specific conditions. rsc.org Photoredox catalysis, often employing visible light, has emerged as a powerful tool for generating radicals under mild conditions. nih.govorganic-chemistry.org

In the context of photoredox catalysis, a photocatalyst, upon absorbing light, can initiate a single electron transfer (SET) process. nih.gov For instance, in an oxidative quenching pathway, the excited photocatalyst can reduce an alkyl halide to generate an alkyl radical. nih.gov This principle is applied in atom transfer radical polymerization (ATRP) and other synthetic transformations. nih.gov While direct radical reactions of this compound are not detailed, related structures are employed in such catalytic cycles. For example, photoredox catalysis has been used for the late-stage functionalization of biologically active heterocycles using tert-butyl peracetate as a methyl-radical source. sigmaaldrich.cn

Furthermore, visible-light-promoted photoredox synthesis has been used to create α,β-epoxy ketones from styrenes and benzaldehydes, where acyl radicals are generated as key intermediates. organic-chemistry.org This demonstrates the utility of photoredox catalysis in generating reactive intermediates for complex molecule synthesis. The phenoxy group within this compound could potentially be functionalized or involved in radical processes under suitable photoredox conditions.

Table 3: Examples of Radical and Photoredox Reactions

| Reaction Type | Catalyst/Initiator | Key Intermediate | Application | Reference |

| Photoredox Catalysis | [Ir{dF(CF3)ppy}2(dtbpy)]PF6 | Methyl radical (from tert-butyl peracetate) | Late-stage functionalization of heterocycles | sigmaaldrich.cn |

| Two-Photon Excitation O-ATRP | Perylenetetracarboxylic diimide (PTDI) | Alkyl radical | Controlled polymerization | nih.gov |

| Visible-Light Photoredox Synthesis | Ru(bpy)3Cl2 / t-BuOOH | Acyl radical | Synthesis of α,β-epoxy ketones | organic-chemistry.org |

Mechanistic Elucidation of Key Reactions and Transformations

The Ritter reaction is a classic organic reaction that transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, typically generated from an alkene or alcohol in the presence of a strong acid. wikipedia.orgopenochem.org A key feature of this reaction is the formation of a stable carbocation, which then adds to the nitrile to form a nitrilium ion intermediate. organic-chemistry.org This intermediate is subsequently hydrolyzed to the corresponding amide. wikipedia.orgopenochem.org

A significant modification of the Ritter reaction utilizes tert-butyl acetate (B1210297) as a source for the tert-butyl carbocation. organic-chemistry.org In the presence of a catalytic amount of sulfuric acid, various aromatic and aliphatic nitriles react with tert-butyl acetate to produce N-tert-butyl amides in excellent yields. organic-chemistry.org This variant is particularly relevant as this compound shares the tert-butyl ester functionality. It is plausible that under strong acid catalysis, this compound could similarly serve as a precursor to the tert-butyl cation.

The mechanism proceeds as follows:

Protonation of the ester carbonyl by the strong acid.

Elimination of phenoxyacetic acid to form the stable tert-butyl carbocation.

Electrophilic addition of the tert-butyl carbocation to the nitrogen atom of the nitrile, forming a nitrilium ion.

Nucleophilic attack by water (during aqueous workup) on the nitrilium ion.

Tautomerization and deprotonation to yield the final N-tert-butyl amide product. organic-chemistry.org

Mechanistic studies on related compounds, such as the collision-induced dissociation of deprotonated phenoxyacetic acid, have revealed complex rearrangements, including intramolecular displacement to form an α-lactone and Smiles rearrangements, highlighting the reactive nature of the phenoxyacetate moiety under specific conditions. researchgate.net

Table 4: Mechanistic Steps of the Modified Ritter Reaction with tert-Butyl Acetate

| Step | Description | Intermediate(s) | Reference |

| 1 | Formation of tert-butyl carbocation | Protonated ester, tert-butyl carbocation | organic-chemistry.orgorganic-chemistry.org |

| 2 | Formation of nitrilium ion | Nitrilium ion | wikipedia.orgopenochem.orgorganic-chemistry.org |

| 3 | Hydrolysis and amide formation | Protonated amide, N-tert-butyl amide | wikipedia.orgopenochem.org |

Detailed kinetic and thermodynamic data specifically for reactions involving this compound are scarce in the literature. However, studies on analogous systems provide valuable insights.

Kinetic Studies: The kinetics of reactions involving the formation and reaction of tert-butyl radicals have been investigated. For example, the photolysis of 2,2′-azoisobutane generates tert-butyl radicals, and their subsequent reactions can be modeled kinetically. rsc.org A comprehensive study on the reaction of the t-butyl radical with molecular oxygen combined experimental measurements with theoretical calculations to understand the pressure and temperature dependencies of the reaction rates. helsinki.fi Such studies are crucial for predicting the behavior of the tert-butyl group in radical reactions that this compound might undergo.

Thermodynamic Studies: Thermodynamic data for related esterification and etherification reactions are available. The liquid-phase etherification of isobutene with various alcohols to form tert-butyl ethers (e.g., MTBE, ETBE) has been thermodynamically analyzed. ub.edu Similarly, the dehydration of tert-butyl alcohol to isobutene has been studied, yielding reaction enthalpy and equilibrium constant data. researchgate.net The thermodynamics of enzyme-catalyzed hydrolysis of esters, including t-butyl β-D-glucopyranoside, have also been evaluated, providing standard Gibbs energy and enthalpy of reaction values. nist.gov These studies on the formation and cleavage of bonds connected to a tert-butyl group provide a framework for estimating the thermodynamic feasibility of reactions involving this compound. For instance, the hydrolysis of the ester bond would be expected to be thermodynamically favorable.

Table 5: Thermodynamic Data for a Related Reaction: Hydrolysis of t-butyl β-D-glucopyranoside

| Temperature (K) | Apparent Equilibrium Constant (K') | Reference |

| 303.15 | 9.48 | nist.gov |

Note: This data is for a related tert-butyl glycoside, not the phenoxyacetate ester, but illustrates the type of thermodynamic information available for similar structures.

Advanced Spectroscopic and Structural Characterization of Tert Butyl 2 Phenoxyacetate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the unambiguous structural determination of tert-butyl 2-phenoxyacetate, providing detailed information about the proton and carbon environments and their connectivity.

High-resolution ¹H and ¹³C NMR spectra offer precise chemical shift values, which are indicative of the electronic environment of each nucleus.

The ¹H NMR spectrum is characterized by three main sets of signals. The most upfield signal is a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. The two protons of the methylene (B1212753) group adjacent to the ether oxygen appear as another singlet, while the five protons of the phenyl group produce a more complex multiplet pattern in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. Key signals include those for the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, the methylene carbon, and the carbons of the aromatic ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C(CH₃)₃ | ~1.47 | Singlet | 9H |

| O-CH₂-C=O | ~4.55 | Singlet | 2H |

| Aromatic-H (ortho, para) | ~6.90 - 7.35 | Multiplet | 5H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~28.1 |

| C (CH₃)₃ | ~82.5 |

| O-C H₂-C=O | ~65.6 |

| C =O | ~168.5 |

| Aromatic C (ipso) | ~157.5 |

| Aromatic C (ortho) | ~114.6 |

| Aromatic C (meta) | ~129.5 |

| Aromatic C (para) | ~121.8 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would primarily reveal the coupling network within the aromatic ring, showing correlations between the ortho, meta, and para protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. libretexts.org It would definitively link the proton signals for the tert-butyl, methylene, and aromatic groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. libretexts.org Key expected correlations for this compound include:

A correlation from the singlet of the tert-butyl protons (~1.47 ppm) to the quaternary carbon of the tert-butyl group and the ester carbonyl carbon (~168.5 ppm).

Correlations from the methylene protons (~4.55 ppm) to the carbonyl carbon (~168.5 ppm) and the ipso-carbon of the phenyl ring (~157.5 ppm), confirming the ether linkage.

Correlations from the aromatic protons to various carbons within the phenyl ring, further confirming their assignments.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides the exact molecular weight and offers structural clues based on how the molecule fragments.

HRMS provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound, the analysis would confirm the molecular formula C₁₂H₁₆O₃.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆O₃ |

| Calculated Exact Mass | 208.10994 Da |

| Ionization Mode | ESI/APCI |

| Observed Ion (e.g., [M+H]⁺) | 209.11722 Da |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to produce a characteristic pattern of daughter ions. The fragmentation of tert-butyl esters is well-documented and typically proceeds through specific pathways. nih.gov

The most prominent fragmentation pathway for this compound involves the neutral loss of isobutylene (B52900) (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to the formation of a protonated phenoxyacetic acid ion. Another characteristic fragmentation is the formation of the highly stable tert-butyl cation (C₄H₉⁺) at m/z 57, which is often the base peak in the spectrum. wiley.com

Interactive Data Table: Expected MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Fragment Identity |

| 209.1 ([M+H]⁺) | 153.0 | C₄H₈ (56 Da) | [Phenoxyacetic acid + H]⁺ |

| 209.1 ([M+H]⁺) | 57.1 | C₈H₈O₃ (152 Da) | [C(CH₃)₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the C=O stretching vibration of the ester group. Other key bands include the C-O stretching vibrations of the ester and ether linkages, as well as bands associated with the aromatic ring and the aliphatic tert-butyl group. Raman spectroscopy would provide complementary information, particularly for the non-polar C-C bonds of the aromatic ring.

Interactive Data Table: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (t-Butyl) | 2980 - 2960 | Strong-Medium |

| Ester C=O Stretch | ~1755 - 1735 | Very Strong |

| Aromatic C=C Stretch | 1600, 1500 | Medium |

| Asymmetric C-O-C Ether Stretch | ~1250 | Strong |

| Symmetric C-O-C Ester Stretch | ~1150 | Strong |

X-ray Crystallography for Solid-State Structure Determination

Table 1: Illustrative Crystallographic Data for a this compound Derivative Data presented for tert-Butyl 2-(4-nitrophenoxy)acetate as a representative example.

| Parameter | Value | Source |

| Empirical Formula | C₁₂H₁₅NO₅ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Key Feature | Weak intermolecular C—H⋯O hydrogen bonding present. | researchgate.net |

| Key Feature | π–π stacking is observed between the aromatic rings. | researchgate.net |

This table is generated based on data for a derivative to illustrate the type of information obtained from single-crystal X-ray diffraction.

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are critical in determining the solid-state properties of a material.

For phenoxyacetate (B1228835) derivatives, several types of interactions are consistently observed. In the crystal structure of tert-butyl 2-(4-nitrophenoxy)acetate, weak intermolecular C—H⋯O hydrogen bonds are present, linking the tert-butyl methyl groups to the oxygen atoms of the nitro groups on adjacent molecules. researchgate.netvulcanchem.com Furthermore, π–π stacking interactions occur between the electron-deficient aromatic rings of neighboring molecules, contributing significantly to the stability of the crystal lattice. researchgate.net Similar interactions, such as N—H⋯O hydrogen bonds and π–π stacking, are also crucial in the crystal packing of other related phenoxyacetate salts. researchgate.net The interplay of these varied interactions dictates the final three-dimensional architecture of the crystal. rsc.org

Table 2: Common Intermolecular Interactions in Phenoxyacetate Crystals

| Interaction Type | Description | Observed In | Source |

| C—H⋯O Hydrogen Bonding | Weak hydrogen bonds involving a carbon-bound hydrogen and an oxygen atom. | tert-Butyl 2-(4-nitrophenoxy)acetate | researchgate.net |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | tert-Butyl 2-(4-nitrophenoxy)acetate, 2-Amino-5-bromopyridinium 2-phenoxyacetate | researchgate.netresearchgate.net |

| N—H⋯O Hydrogen Bonding | Stronger hydrogen bonds involving an N-H donor and an oxygen acceptor. | 2-Amino-5-bromopyridinium 2-phenoxyacetate | researchgate.net |

This table summarizes common interactions found in the crystal structures of phenoxyacetate derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure of molecules. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information on the electronic transitions within the molecule.

The UV-Vis spectrum of phenoxyacetic acid, the parent acid of this compound, shows two absorption maxima in methanol (B129727) at approximately 197 nm and 217 nm. mdpi.com These absorptions are attributed to π→π* electronic transitions within the phenyl ring. mdpi.com The introduction of substituents onto the phenoxyacetate scaffold can significantly alter the photophysical properties. For instance, the UV-Vis spectrum of a more complex derivative, tert-butyl (E)-2-(4-((2-isonicotinoylhydrazineylidene)methyl)phenoxy)acetate, exhibits a maximum absorption (λmax) at 322 nm when measured in DMSO. mdpi.com This substantial shift to a longer wavelength (a bathochromic or red shift) indicates that the molecular modifications have extended the conjugated π-system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The analysis of UV-Vis spectra is crucial for understanding how structural changes impact the electronic and photophysical behavior of these compounds.

Table 3: UV-Vis Absorption Data for Phenoxyacetic Acid and a Derivative

| Compound | Solvent | λmax (nm) | Attributed Transition | Source |

| Phenoxyacetic Acid | Methanol | 197, 217 | π→π* | mdpi.com |

| Tert-butyl (E)-2-(4-((2-Isonicotinoylhydrazineylidene) methyl) phenoxy) Acetate (B1210297) | DMSO | 322 | Not Specified | mdpi.com |

This table provides a comparison of the electronic absorption properties of the parent acid and a complex derivative.

Theoretical and Computational Chemistry Investigations of Tert Butyl 2 Phenoxyacetate

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental chemical characteristics of tert-butyl 2-phenoxyacetate. These calculations provide insights into the molecule's stability, electronic properties, and spectroscopic features.

While specific, in-depth computational studies exclusively on this compound are not extensively available in the public literature, the methodologies are well-established. For instance, studies on the parent phenoxyacetic acid and its derivatives often employ the B3LYP functional with basis sets like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. mdpi.com Similar levels of theory, such as MP2/6-311++G(2d,p)//B3LYP/6-31++G(2d,p), have been used to investigate the fragmentation of phenoxyacetate (B1228835), demonstrating the utility of these methods in understanding related structures. researchgate.net

The electronic structure of this compound is key to its reactivity. The distribution of electron density, the energies of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the resulting electrostatic potential surface dictate how the molecule interacts with other chemical species.

Computational methods like Natural Bond Orbital (NBO) and CHelpG (CHarges from ELectrostatic Potentials using a Grid-based method) are used to calculate the distribution of electronic charge on the atoms. mdpi.com For this compound, the oxygen atoms of the ester group and the ether linkage are expected to have significant negative partial charges, making them potential sites for electrophilic attack. The aromatic ring is also a region of significant electronic activity.

The HOMO and LUMO are the primary orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For phenoxyacetic acid derivatives, the HOMO and LUMO energies are calculated to determine reactivity descriptors such as electronegativity, chemical potential, and hardness. mdpi.com These calculations reveal that such molecules can act as electron acceptors in reactions. mdpi.com

Table 1: Predicted Reactivity Descriptors for a Generic Phenoxyacetate Derivative

| Descriptor | Definition | Predicted Trend |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Influences electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Influences electron-accepting ability |

| HOMO-LUMO Gap | ELUMO - EHOMO | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution |

This table is illustrative and based on general findings for phenoxyacetic acid derivatives. Specific values for this compound would require dedicated calculations.

The three-dimensional structure of this compound, including its various possible conformations, is crucial for its biological activity and physical properties. Geometry optimization calculations are performed to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.

Due to the presence of several rotatable single bonds—specifically the C-O-C ether linkage, the O-C-C=O bonds of the acetate (B1210297) group, and the ester C-O bond—this compound can exist in multiple conformations. Conformational analysis involves systematically exploring these rotations to identify the most stable conformers. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature. Such analyses have been performed for related molecules, highlighting the importance of specific conformations for biological activity. reactionbiology.com The bulky tert-butyl group is expected to impose significant steric constraints, influencing the preferred geometry of the ester portion of the molecule.

Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. After geometry optimization, the second derivatives of the energy are calculated to determine the vibrational frequencies and normal modes of the molecule.

These calculated frequencies can be compared with experimental spectra to confirm the structure of the synthesized compound and to assign specific spectral bands to the vibrations of particular functional groups. For example, the characteristic carbonyl (C=O) stretching frequency of the ester group in this compound would be a prominent feature in its IR spectrum. Theoretical calculations for phenoxyacetic acid and its derivatives have successfully assigned the observed vibrational bands using methods like the scaled quantum mechanical (SQM) force field. researchgate.net Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational methods. mdpi.com

Table 2: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=O (Ester) | Stretching | 1750 - 1735 |

| C-O (Ester) | Stretching | 1250 - 1000 |

| C-O-C (Ether) | Asymmetric Stretching | 1275 - 1200 |

| Aromatic C=C | Stretching | 1600 - 1450 |

This table provides expected ranges based on typical values for the functional groups present. Precise values would be obtained from specific calculations.

Molecular Dynamics Simulations

While no specific MD simulation studies on this compound were found in the reviewed literature, this technique would be highly applicable. For example, an MD simulation of this compound in a water box could be used to study its solvation and the stability of its different conformations in an aqueous environment. The interactions between the molecule and surrounding water molecules, including the formation of hydrogen bonds with the ester and ether oxygens, could be analyzed in detail. Such simulations are routinely used to understand the behavior of small molecules in biological systems, for example, to study the stability of a ligand in the binding pocket of a protein. nih.govfrontiersin.org

Reaction Mechanism Predictions and Transition State Characterization

Computational chemistry can be used to predict the mechanisms of chemical reactions involving this compound, such as its hydrolysis to phenoxyacetic acid and tert-butanol (B103910). By mapping the potential energy surface of the reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified.

The characterization of transition states is particularly important as it allows for the calculation of the activation energy of the reaction, which determines the reaction rate. For example, the hydrolysis of the ester could proceed through different mechanisms (e.g., acid-catalyzed or base-catalyzed), and computational methods can help determine the most likely pathway by comparing the activation energies of the different possibilities. Ab initio calculations have been used to study the reaction coordinates of similar chemical processes, providing detailed descriptions of intermediate states. ru.nl

Structure-Property Relationship Predictions through Computational Modeling

Computational modeling can be used to establish quantitative structure-property relationships (QSPRs) or quantitative structure-activity relationships (QSARs). These models correlate the chemical structure of a series of compounds with their physical properties or biological activities.

For a class of compounds like phenoxyacetates, which includes many herbicides, QSAR models can be developed to predict the herbicidal activity of new derivatives based on calculated molecular descriptors. mdpi.com These descriptors can include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and hydrophobicity (e.g., logP). While a specific QSAR model for this compound is not available, the principles of QSAR could be applied to predict its properties based on models developed for related phenoxyacetic acid esters.

Applications of Tert Butyl 2 Phenoxyacetate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Scaffolds

The structural attributes of tert-butyl 2-phenoxyacetate make it an ideal starting material or intermediate in the multi-step synthesis of complex organic frameworks. The tert-butyl group offers steric protection and can be selectively removed under specific conditions, while the phenoxyacetate (B1228835) portion provides a handle for further functionalization and elaboration.

Construction of Biologically Active Scaffolds and Chemical Probes

While direct and extensive research detailing the use of this compound in the synthesis of a wide range of biologically active scaffolds is not broadly documented in publicly available literature, its potential as a precursor can be inferred from its chemical structure. The phenoxyacetic acid core is a common motif in various classes of biologically active compounds. The tert-butyl ester serves as a protecting group for the carboxylic acid, allowing for selective reactions at other positions of the molecule before its removal to unveil the active acidic functionality. For instance, in the synthesis of complex molecules like rapafucin derivative compounds, which possess significant biological activity, intermediates with similar structural motifs are often employed. The synthesis of such intricate molecules often involves numerous steps where protecting groups are essential to achieve the desired chemical transformations.

| Potential Biologically Active Scaffold | Role of this compound Moiety | Key Synthetic Step |

| Rapafucin Derivatives | Precursor to introduce a protected acetic acid side chain. | Ester hydrolysis to reveal the carboxylic acid. |

| Substituted Phenoxyacetic Acids | Starting material for further aromatic substitution. | Electrophilic or nucleophilic aromatic substitution. |

Assembly of Supramolecular Architectures (e.g., Coordination Polymers, Catenanes)

Integration into Hybrid Materials (e.g., Fullerene Conjugates, COFs)

The integration of organic molecules with advanced materials like fullerenes and covalent organic frameworks (COFs) can lead to hybrid materials with novel properties. While there are no direct reports of this compound being incorporated into fullerene conjugates or COFs, its structure presents possibilities for such applications. The phenoxy group could be functionalized to allow for covalent attachment to the surface of fullerenes or to serve as a building block in the synthesis of COFs. The tert-butyl ester would act as a protecting group during the synthetic process and could be removed in the final material if a free carboxylic acid functionality is desired for further modification or to influence the material's properties.

Role in the Development of Novel Reagents and Catalysts

The development of new reagents and catalysts is crucial for advancing synthetic organic chemistry. While this compound is not primarily known as a standalone reagent or catalyst, its derivatives have the potential to be developed into such tools. For example, the phenoxyacetic acid moiety could be functionalized with catalytically active groups. The tert-butyl ester would serve to mask the carboxylic acid during the synthesis of the catalyst and could be retained or removed depending on the desired properties and application of the final catalytic system. The steric bulk of the tert-butyl group could also be exploited to influence the selectivity of catalytic reactions.

Applications in Polymer Chemistry (e.g., as a Monomer or Intermediate for Polymer Synthesis)

In the realm of polymer chemistry, this compound has found a notable application as an intermediate in the synthesis of components for chemically amplified negative resist compositions. These materials are critical in the microelectronics industry for the fabrication of integrated circuits. In this context, a derivative of this compound is used in the synthesis of an alcohol compound that is a key component of the resist formulation. The tert-butyl group in this precursor serves as a protecting group that can be cleaved under acidic conditions, a fundamental principle of chemically amplified resists.

Specifically, in the synthesis of alcohol compounds for these resist compositions, a substituted phenoxy group is often required. This compound can be envisioned as a starting material where the phenyl ring is first functionalized, and then the ester is transformed into the desired alcohol functionality. The precise role is as a building block that allows for the introduction of a protected carboxylic acid which can then be chemically modified in subsequent synthetic steps.

| Polymer Application | Specific Role of this compound | Reference |

| Chemically Amplified Negative Resist | Intermediate in the synthesis of a specific alcohol component. | US-2022197140-A1 |

Future Research Directions and Emerging Trends in Tert Butyl 2 Phenoxyacetate Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of tert-butyl esters, including tert-butyl 2-phenoxyacetate, is a cornerstone of organic chemistry, often serving to protect carboxylic acid functionalities. Traditional methods, such as the reaction of phenoxyacetic acid with tert-butyl bromide, are effective but can be reliant on harsh bases and solvents. The future of its synthesis lies in greener, more efficient methodologies that align with the principles of sustainable chemistry.

A significant emerging trend is the adoption of solvent-free and base-free reaction conditions. One innovative approach involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the tert-butyl source, facilitated by electromagnetic milling. bohrium.com This mechanochemical method operates without the need for bulk solvents or external heating, representing a substantial leap forward in eco-friendly synthesis. bohrium.com The process is not only more sustainable but also advantageous for creating sensitive molecules due to the neutral reaction environment. bohrium.com

Below is a comparison of traditional versus emerging sustainable synthetic routes for tert-butyl esters, applicable to this compound.

| Feature | Traditional Synthesis (e.g., Alkylation) | Sustainable Synthesis (e.g., Electromagnetic Milling) |

| Reagents | Phenoxyacetic acid, tert-butyl halide, base (e.g., K₂CO₃) | Phenoxyacetic acid, (Boc)₂O |

| Solvent | Aprotic polar solvents (e.g., DMF, Acetone) | Solvent-free |

| Catalyst/Promoter | Often requires a base | Magnetized ferromagnetic rods (grinding media) |

| Energy Input | Typically requires heating/reflux | Electromagnetic induction |

| Environmental Impact | Higher (solvent waste, energy consumption) | Lower (minimal waste, no solvent, no external heating) |

| Key Advantage | Well-established and understood | High efficiency, sustainability, suitable for sensitive substrates |

This table provides a generalized comparison of synthetic approaches for tert-butyl esters.

Future research will likely focus on refining these green methodologies, exploring new catalytic systems, and adapting them for continuous flow processes, further enhancing their efficiency and scalability for industrial applications.

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond its role as a protecting group, the this compound scaffold is a platform for exploring novel chemical reactions. The phenyl ring and the acetate (B1210297) group offer multiple sites for functionalization, opening doors to unprecedented transformations.

A key area of future exploration is the transition metal-catalyzed activation of C-H bonds. The native carboxyl group in related phenylacetic acids has been successfully used as a directing group to facilitate the ortho-C–H functionalization of the phenyl ring. nih.gov This strategy allows for the direct introduction of new substituents, bypassing more complex multi-step synthetic sequences. Applying these C-H activation protocols to this compound could lead to a new family of substituted aromatic compounds.

Furthermore, the phenoxyacetate (B1228835) moiety can be a key component in cycloaddition reactions. Research has shown that related structures can participate in intramolecular [3+2] cycloadditions, providing efficient routes to complex heterocyclic systems. acs.org The exploration of this compound and its derivatives in various cycloaddition reactions, including [2+2] and [4+2] variants, is a promising avenue for constructing novel molecular architectures. nih.gov For instance, derivatives have been used as precursors in the synthesis of complex sulfinates, demonstrating the molecule's utility as a versatile intermediate. mit.edu

| Reaction Type | Potential Application with this compound | Resulting Structure |

| Directed C-H Activation | Palladium-catalyzed ortho-acetoxylation or arylation of the phenyl ring. bohrium.comnih.gov | Substituted phenoxyacetate derivatives. |

| [3+2] Cycloaddition | Intramolecular reaction of a substituted phenoxyacetate to form fused ring systems. acs.orgmdpi.com | Polycyclic heterocyclic compounds. |

| Intermediate Formation | Use in Williamson-ether synthesis followed by further transformation. vdu.lt | Precursors for biologically active molecules or functional materials. |

This table outlines potential future reaction pathways based on reactivity trends of similar compounds.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize how chemical research is conducted. For this compound, these computational tools offer a pathway to rapidly predict and optimize its synthesis and subsequent reactions.

Furthermore, ML models can predict the outcomes of unknown or untested reactions. bohrium.comnih.govacs.org By training on vast databases of existing chemical reactions, these models learn the complex rules of chemical reactivity. mit.eduneurips.cc

Future applications in this compound chemistry include:

Retrosynthesis Planning: AI tools like SYNTHIA® or AiZynthFinder can propose novel and efficient synthetic pathways starting from commercially available materials. nottingham.ac.uksynthiaonline.comacs.org

Reaction Condition Optimization: ML algorithms can analyze the parameter space (temperature, concentration, catalyst) for the synthesis of this compound to predict conditions that lead to the highest yield and purity, a task that would be resource-intensive to perform experimentally. researchgate.netbeilstein-journals.org

Predicting Novel Reactivity: By identifying subtle patterns in molecular structure, AI can suggest which new transformations this compound is likely to undergo, guiding experimental chemists toward discovering unprecedented reactions. neurips.cc

Advanced Materials Applications Derived from this compound Building Blocks

The structural features of this compound—a bulky, lipophilic tert-butyl group and a versatile phenoxyacetate moiety—make it an attractive building block for advanced materials.

A significant area of research is its use as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). dntb.gov.uaresearchgate.net The carboxylate group of the phenoxyacetate, once deprotected, can coordinate to metal ions, while the rest of the structure acts as a linker. The size and shape of the tert-butyl group can influence the resulting framework's porosity and topology, which is crucial for applications in gas storage, separation, and catalysis. rsc.org Research on phenoxyacetate ligands has demonstrated their ability to bridge metal centers, forming layered or chain-like structures with interesting magnetic or luminescent properties. researchgate.net

In polymer chemistry, phenoxyacetate derivatives can be incorporated into polymer chains as monomers or modifiers. The bulky tert-butyl group can enhance thermal stability and modify mechanical properties. vulcanchem.com There is potential for using functionalized this compound in the synthesis of specialized polymers, such as brush-arm star polymers, where the phenoxyacetate moiety could form the core of a complex macromolecular structure. rsc.org

| Material Class | Role of this compound | Potential Properties & Applications |

| Metal-Organic Frameworks (MOFs) | As a ligand (after deprotection) to form the framework structure. dntb.gov.uarsc.org | Tunable porosity for selective gas adsorption, catalysis, and sensing. |

| Coordination Polymers | As a bridging ligand connecting metal ions. researchgate.net | Materials with novel magnetic, optical, or electronic properties. |

| Specialty Polymers | As a monomer or polymer modifier. vulcanchem.comchemimpex.com | Enhanced thermal stability, controlled flexibility, materials for coatings. |

| Nonlinear Optical (NLO) Materials | As a component in organic crystals. worldscientific.com | Materials for optical communications and data processing. |

This table summarizes potential applications of this compound in materials science.

Future work will focus on the targeted design of materials based on this versatile scaffold, synthesizing novel polymers and frameworks, and characterizing their properties for cutting-edge technological applications.

Q & A

Q. Q1: What are the recommended safety protocols for handling tert-butyl 2-phenoxyacetate in laboratory settings?

Answer :

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (nitrile or neoprene), lab coats, and safety goggles. For respiratory protection, select NIOSH/CEN-approved respirators (e.g., P95 filters for low exposure, OV/AG/P99 for higher risks) .

- Environmental Controls : Avoid drainage systems; use secondary containment for spills. Store in airtight containers at recommended temperatures (e.g., -20°C for stability) .

- First Aid : Immediate flushing with water for eye/skin contact; seek medical attention for persistent irritation .

Q. Q2: How can researchers verify the purity of this compound when analytical data are unavailable?

Answer :

- Chromatographic Methods : Use HPLC or GC-MS with reference standards (e.g., ethyl 2-phenylacetoacetate analogs) to assess isomer ratios and impurities .

- Spectroscopic Analysis : Employ H/C NMR to confirm structural integrity, comparing peaks to known tert-butyl ester derivatives .

- Batch-Specific Certificates : Request certificates of analysis (CoA) from suppliers, though many research-grade products lack validated data .

Q. Q3: What are the common synthetic routes for this compound?

Answer :

- Esterification : React 2-phenoxyacetic acid with tert-butanol under acid catalysis (e.g., HSO) or via coupling agents like DCC .

- Protection-Deprotection Strategies : Use tert-butyl carbonate (Boc) groups to protect intermediates, followed by deprotection under mild acidic conditions .

Advanced Research Questions

Q. Q4: How can contradictory stability data for this compound be resolved in long-term storage studies?

Answer :

- Controlled Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) and compare with real-time storage (-20°C). Monitor hydrolysis via FTIR or LC-MS to identify degradation products (e.g., phenoxyacetic acid) .

- Solvent Selection : Use anhydrous solvents (e.g., DMF or THF) to minimize moisture-induced ester cleavage during storage .

Q. Q5: What methodologies address the lack of toxicological and ecological data for this compound?

Answer :

- Read-Across Approaches : Use data from structurally similar compounds (e.g., tert-butyl hydroperoxide) to estimate acute toxicity and environmental persistence .

- In Silico Modeling : Apply tools like EPA’s ECOSAR to predict biodegradation and bioaccumulation potential .

- In Vitro Assays : Perform Ames tests for mutagenicity and cytotoxicity screens (e.g., MTT assay) to fill data gaps .

Q. Q6: How can computational chemistry aid in understanding the conformational stability of this compound?

Answer :

- DFT Calculations : Model axial vs. equatorial tert-butyl conformers in solution. Explicit solvent molecules (e.g., water or DMSO) must be included to replicate experimental NMR observations .

- Dynamic NMR Analysis : Use low-temperature H NMR to study rotational barriers and chair-to-chair interconversions in cyclic analogs .

Q. Q7: What experimental strategies mitigate challenges in characterizing this compound derivatives with undefined stereochemistry?

Answer :

- Chiral Chromatography : Use columns like Chiralpak IA/IB to resolve enantiomers and assign configurations via optical rotation .

- X-ray Crystallography : Co-crystallize derivatives with heavy atoms (e.g., bromine) to determine absolute stereochemistry .

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) to control stereocenters .

Methodological Considerations

Q. Q8: How should researchers design experiments to study the reactivity of this compound under varying pH conditions?

Answer :

Q. Q9: What analytical techniques are critical for detecting trace impurities in this compound synthesis?

Answer :

- LC-HRMS : Identify low-abundance byproducts (e.g., tert-butyl chloride or phenoxyacetyl chloride) with high mass accuracy .

- Elemental Analysis : Confirm stoichiometry and detect residual catalysts (e.g., Pd or Cu) .

Data Interpretation and Validation

Q. Q10: How can researchers validate conflicting NMR data for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.